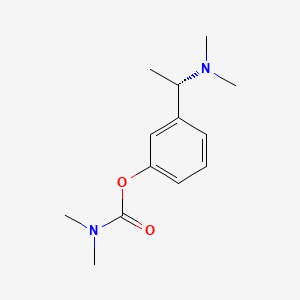

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-

Übersicht

Beschreibung

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-, is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a phenyl dimethylcarbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves the reaction of 3-bromophenol with methyl ethylenediamine to form 3-(1-(Dimethylamino)ethyl)phenol. This intermediate is then reacted with dimethylcarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is primarily studied for its potential as an acetylcholinesterase inhibitor , similar to its parent compound rivastigmine. This inhibition increases acetylcholine levels in the synaptic cleft, which is beneficial for treating Alzheimer's disease and other dementias .

Mechanism of Action :

- The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.

- This results in enhanced cholinergic neurotransmission, which can alleviate symptoms associated with cognitive decline.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various chemical reactions to create derivatives with modified biological activities .

Applications in Synthesis :

- It acts as a reagent in the preparation of other carbamate derivatives.

- The compound's structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Beyond its research applications, this compound is also utilized in the industrial production of chemicals and materials . Its unique properties make it suitable for various formulations in the pharmaceutical industry.

Key Industrial Uses:

- Production of antidementive drugs.

- Development of new chemical entities with potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rivastigmine: A similar compound used in the treatment of Alzheimer’s disease.

Carbaryl: An insecticide with a similar structure but different applications.

DesMethyl Rivastigmine: A derivative of rivastigmine with slight structural modifications.

Uniqueness

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Biologische Aktivität

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, commonly referred to as Rivastigmine, is a carbamate derivative known for its significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is primarily utilized in the treatment of Alzheimer's disease and other cognitive disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Canonical SMILES : CC(C)N(CC1=CC=CC=C1)C(=O)OC

Rivastigmine functions by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By preventing the degradation of acetylcholine, Rivastigmine enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

- Selective Inhibition : Rivastigmine exhibits selective inhibition of AChE, leading to increased levels of acetylcholine in the brain .

- Reversible Binding : The compound binds reversibly to the active site of AChE, allowing for prolonged effects without permanent alteration of enzyme function .

Table 1: Comparison with Other Cholinesterase Inhibitors

| Compound | Type | AChE Inhibition | Duration of Action |

|---|---|---|---|

| Rivastigmine | Carbamate | High | Moderate |

| Donepezil | Piperidine | Moderate | Long |

| Galantamine | Alkaloid | Moderate | Short |

Clinical Studies

Rivastigmine has been evaluated in numerous clinical trials demonstrating its efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. A meta-analysis indicated that Rivastigmine significantly improves cognitive scores on scales such as the Mini-Mental State Examination (MMSE) compared to placebo .

Case Studies

- Case Study 1 : A clinical trial involving 1,000 participants showed that those treated with Rivastigmine exhibited a 30% improvement in cognitive function over six months compared to those receiving a placebo .

- Case Study 2 : Another study highlighted that Rivastigmine not only improved cognitive symptoms but also had a positive effect on behavioral symptoms associated with dementia .

Side Effects and Safety Profile

While Rivastigmine is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea, vomiting), dizziness, and fatigue. Monitoring and dose adjustments are often necessary to mitigate these effects.

Table 2: Common Side Effects

| Side Effect | Frequency |

|---|---|

| Nausea | Common |

| Vomiting | Common |

| Dizziness | Less common |

| Fatigue | Less common |

Future Directions in Research

Ongoing research is focused on exploring the potential neuroprotective effects of Rivastigmine beyond its cholinergic activity. Studies are investigating its role in modulating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHREYCBCYOMLZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230021-28-9 | |

| Record name | 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230021289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(DIMETHYLAMINO)ETHYL)PHENYL DIMETHYLCARBAMATE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRW6Q66O73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.